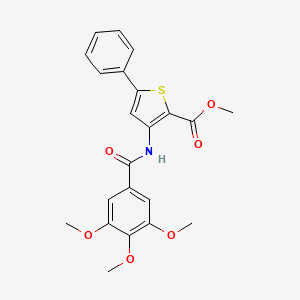
methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate: is a complex organic compound characterized by its phenyl and thiophene groups, along with a trimethoxybenzamide moiety
Mechanism of Action
Target of Action
Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad range of pharmacological properties
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad range of pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 5-phenylthiophene-2-carboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP)[_{{{CITATION{{{_2{2- 2-Methyl-5-phenyl-1- (3,4,5-trimethoxyphenyl)-1 - MDPI. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products Formed:
Oxidation: Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate sulfoxide or sulfone.
Reduction: this compound alcohol.
Substitution: Brominated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its interactions with cellular targets suggest it could be used in the treatment of diseases such as cancer and inflammation.
Industry: In industry, this compound can be used in the development of new materials, particularly in the field of polymer chemistry. Its unique structure allows for the creation of novel polymers with desirable properties.
Comparison with Similar Compounds
Indole derivatives: Known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which contribute to its diverse range of applications. Its thiophene ring and trimethoxybenzamide moiety provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-26-16-10-14(11-17(27-2)19(16)28-3)21(24)23-15-12-18(13-8-6-5-7-9-13)30-20(15)22(25)29-4/h5-12H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLCGYQJDQYTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














